4-(Dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, also known as (2S)-4-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, is a compound with the molecular formula and a molecular weight of approximately 382.42 g/mol. This compound is classified as a fluorinated amino acid derivative, specifically a type of Fmoc (Fluoren-9-ylmethoxy) carbonyl amino acid, which is widely utilized in peptide synthesis and other biochemical applications .
The synthesis of 4-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid typically involves several key steps:
The molecular structure of 4-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid can be represented using various structural formulas:
InChI=1S/C20H22N4O4/c21-19(22)23-10-9-17(18(25)26)24-20(27)28-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,27)(H,25,26)(H4,21,22,23)/t17-/m0/s1
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCN=C(N)N)C(=O)O
The structure features a fluorenylmethoxycarbonyl group which contributes to its stability and solubility properties in organic solvents .
The compound can participate in various chemical reactions typical of amino acids and their derivatives:
The mechanism by which 4-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid functions primarily revolves around its role in peptide synthesis:
The physical and chemical properties of 4-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
4-(Dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid has several scientific uses:
This compound exemplifies the versatility and importance of modified amino acids in modern chemistry and biochemistry.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 142434-22-8
CAS No.: 158905-17-0
CAS No.: 13463-39-3